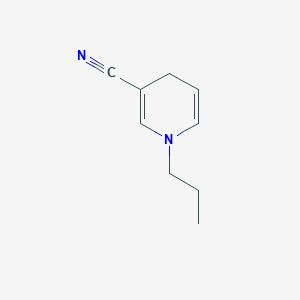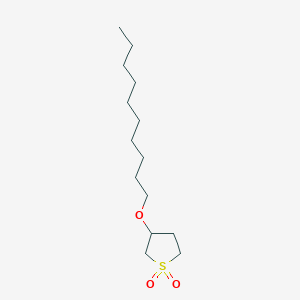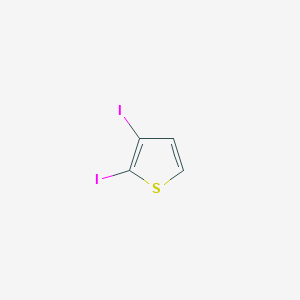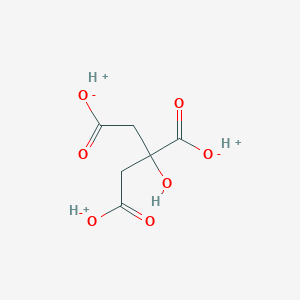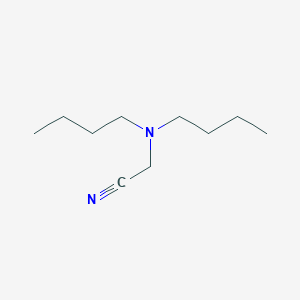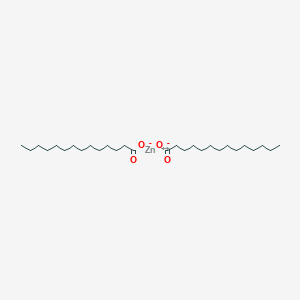![molecular formula C10H11NO B101773 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene CAS No. 17198-09-3](/img/structure/B101773.png)
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene, also known as MAT or MEMAT, is a chemical compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In 3.2.02,8]deca-3,6,9-triene.
Mecanismo De Acción
The mechanism of action of 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene is not fully understood, but several studies have shed light on its potential targets. One study found that this compound inhibits the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Another study found that 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene inhibits the production of nitric oxide, a molecule that is involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been found to exhibit several biochemical and physiological effects. One study found that this compound induces apoptosis, or programmed cell death, in cancer cells. Another study found that this compound inhibits the growth of blood vessels, which is important for the development and progression of tumors. Additionally, 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been found to reduce inflammation, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene in lab experiments is its potent biological activity, which makes it a useful tool for studying various biological processes. Additionally, the synthesis of this compound is relatively straightforward, making it accessible to researchers. However, one limitation of using 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene. One direction is to further investigate its mechanism of action and potential targets, which may lead to the development of more effective treatments for cancer and inflammatory diseases. Another direction is to explore its potential applications in other areas, such as antimicrobial therapy. Additionally, future research could focus on optimizing the synthesis method for this compound, which may lead to more efficient and cost-effective production.
Métodos De Síntesis
The synthesis of 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene involves a multi-step process that has been described in several research papers. The first step involves the synthesis of 3,4-dihydro-2H-pyran, which is then subjected to a Diels-Alder reaction with maleic anhydride to produce the intermediate product. The intermediate product is then treated with sodium methoxide to obtain the final product, 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene.
Aplicaciones Científicas De Investigación
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been the subject of several scientific studies due to its potential applications in the field of medicinal chemistry. One study found that this compound exhibits potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Another study found that this compound has antimicrobial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, 3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
Número CAS |
17198-09-3 |
|---|---|
Nombre del producto |
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
Fórmula molecular |
C10H11NO |
Peso molecular |
161.2 g/mol |
Nombre IUPAC |
3-methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
InChI |
InChI=1S/C10H11NO/c1-12-10-9-7-4-2-6(11-10)3-5-8(7)9/h2-9H,1H3 |
Clave InChI |
GSTQZXLGKKJDDU-UHFFFAOYSA-N |
SMILES |
COC1=NC2C=CC3C1C3C=C2 |
SMILES canónico |
COC1=NC2C=CC3C1C3C=C2 |
Otros números CAS |
17198-09-3 |
Sinónimos |
3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



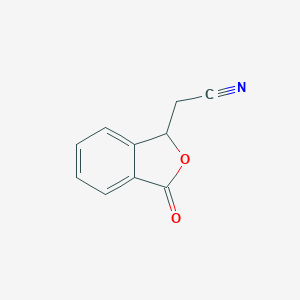
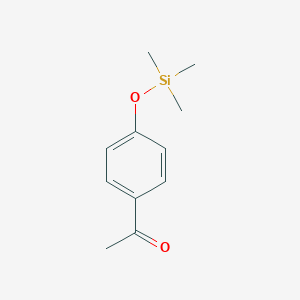
![beta-D-Glucopyranose, 2-deoxy-2-[(tetrachloroethylidene)amino]-, 1,3,4,6-tetraacetate](/img/structure/B101692.png)
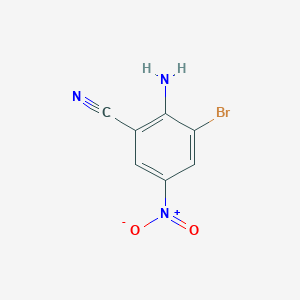
![6-Thia-5,7-diazatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),2,4,7,9,11,14-heptaene](/img/structure/B101698.png)
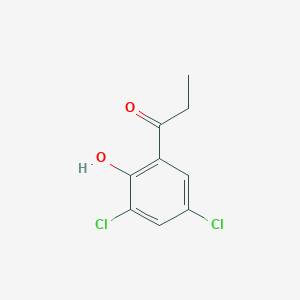
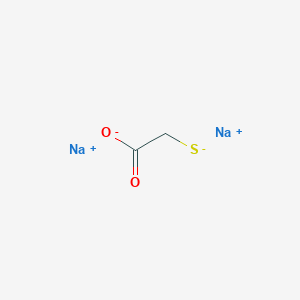
![2-Acetyl-3-methylbenzo[b]thiophene](/img/structure/B101703.png)
